Dual Transporter Recognition: OCTN2 (Km 13 μM) and Gat2 (Km 70.6 μM) Substrate Activity Distinguishes γ-Butyrobetaine from L-Carnitine
In rat hepatocytes and transporter-overexpressing cells, (3-Carboxypropyl)trimethylammonium chloride (γ-butyrobetaine) is taken up by OCTN2 with a Km of 13 μM and by Gat2 with a Km of 70.6 μM [1][2]. In contrast, L-carnitine is primarily transported via OCTN2 (Km 4–25 μM) but is not a substrate for Gat2 [3]. This dual-transporter profile is unique among carnitine-related compounds.
| Evidence Dimension | Transporter substrate affinity (Km) |
|---|---|
| Target Compound Data | Km = 13 μM (rOctn2); Km = 70.6 ± 34.8 μM (rGat2) |
| Comparator Or Baseline | L-Carnitine: Km = 4–25 μM (OCTN2); Not a substrate for Gat2 |
| Quantified Difference | γ-Butyrobetaine is a Gat2 substrate (Km 70.6 μM); L-carnitine is not |
| Conditions | HEK293 cells expressing rOctn2; Xenopus oocytes expressing rGat2; freshly isolated rat hepatocytes |
Why This Matters
This differential transporter recognition enables γ-butyrobetaine to serve as a selective probe for Gat2-mediated uptake and to model carnitine precursor trafficking in tissues where Gat2 is expressed.
- [1] Nakanishi T, Hatanaka T, Huang W, et al. Hepatic uptake of γ-butyrobetaine, a precursor of carnitine biosynthesis, in rats. Am J Physiol Gastrointest Liver Physiol. 2009;297(4):G681-G690. doi:10.1152/ajpgi.00238.2009 View Source
- [2] Tachikawa M, Kasai Y, Takahashi M, et al. Carnitine precursor γ-butyrobetaine is a novel substrate of the Na+ and Cl–-dependent GABA transporter Gat2. Drug Metab Pharmacokinet. 2011;26(5):506-514. doi:10.2133/dmpk.DMPK-11-NT-053 View Source
- [3] Tamai I, Ohashi R, Nezu J, et al. Molecular and functional identification of sodium ion-dependent, high affinity human carnitine transporter OCTN2. J Biol Chem. 1998;273(32):20378-20382. doi:10.1074/jbc.273.32.20378 View Source
